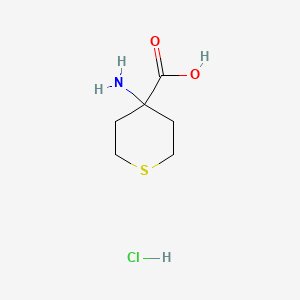![molecular formula C17H32N2O3Si B6239042 tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate CAS No. 2375268-77-0](/img/no-structure.png)
tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular weight of 340.54 . It is used as a reagent in the total synthesis of various compounds . Its molecular formula is C23H40FN3O4Si and its molecular weight is 469.7 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H32N2O3Si/c1-15(2,3)22-14(20)19-12-17(11-18,13-19)9-10-21-23(7,8)16(4,5)6/h9-10,12-13H2,1-8H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications .Physical and Chemical Properties Analysis
The compound has a molecular weight of 340.54 . It is a liquid at room temperature and is stored at temperatures below -10°C . It is soluble in most organic solvents .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate involves the reaction of tert-butyl 3-cyanoazetidine-1-carboxylate with tert-butyldimethylsilyl chloride followed by the reaction with 2-hydroxyethyl trifluoromethanesulfonate. The resulting intermediate is then reacted with sodium hydride and tert-butyl bromoacetate to yield the final product.", "Starting Materials": [ "tert-butyl 3-cyanoazetidine-1-carboxylate", "tert-butyldimethylsilyl chloride", "2-hydroxyethyl trifluoromethanesulfonate", "sodium hydride", "tert-butyl bromoacetate" ], "Reaction": [ "Step 1: React tert-butyl 3-cyanoazetidine-1-carboxylate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to yield tert-butyl 3-{[(tert-butyldimethylsilyl)oxy]methyl}-3-cyanoazetidine-1-carboxylate.", "Step 2: React the intermediate from step 1 with 2-hydroxyethyl trifluoromethanesulfonate in the presence of a base such as potassium carbonate to yield tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate.", "Step 3: React the intermediate from step 2 with sodium hydride in the presence of a solvent such as dimethylformamide to deprotonate the cyano group and form the corresponding anion. Then, react the anion with tert-butyl bromoacetate to yield the final product, tert-butyl 3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate." ] } | |
CAS-Nummer |
2375268-77-0 |
Molekularformel |
C17H32N2O3Si |
Molekulargewicht |
340.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride](/img/structure/B6239056.png)
